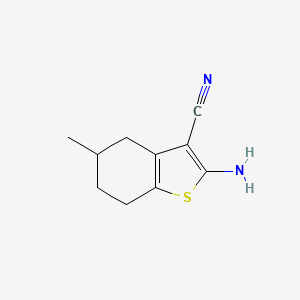2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS No.: 42159-74-0
Cat. No.: VC4233083
Molecular Formula: C10H12N2S
Molecular Weight: 192.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42159-74-0 |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 |
| IUPAC Name | 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3 |
| Standard InChI Key | JZZJGLHCFJZIIN-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C(=C(S2)N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile features a bicyclic system comprising a cyclohexene ring fused to a thiophene moiety. The amino group at position 2 and the nitrile substituent at position 3 introduce electronic asymmetry, influencing its reactivity and intermolecular interactions. The methyl group at position 5 enhances lipophilicity, a critical factor in bioavailability.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| SMILES | CC1CCC2=C(C1)C(=C(S2)N)C#N |
| InChI Key | JZZJGLHCFJZIIN-UHFFFAOYSA-N |
The compound’s stereoelectronic profile, derived from X-ray crystallography of analogous structures, suggests a boat conformation in the tetrahydrobenzothiophene ring, which may influence binding to biological targets.
Synthetic Methodologies
Key Synthetic Routes
While detailed protocols for this specific derivative remain proprietary, its synthesis likely follows established pathways for tetrahydrobenzothiophenes:
-
Cyclocondensation Reactions: Thiophene ring formation via Gewald-type reactions, where α-cyano ketones react with sulfur and amines under acidic conditions.
-
Hydrogenation of Aromatic Precursors: Partial saturation of fully aromatic benzothiophenes using catalysts like palladium on carbon.
-
Functional Group Interconversion: Introduction of the nitrile group through nucleophilic substitution or Sandmeyer reactions.
Challenges include regioselective methylation and preventing over-reduction of the thiophene ring. Yield optimization typically requires stringent temperature control (-10°C to 25°C) and anhydrous conditions.
| Hazard Category | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 (LD > 300 mg/kg) |
| Acute Toxicity (Dermal) | Category 4 (LD > 1,000 mg/kg) |
| Acute Toxicity (Inhalation) | Category 4 (LC > 4.3 mg/L) |
Comparative Analysis with Related Benzothiophenes
Structural Analogues
-
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 42225-04-7): The regioisomeric methyl group at position 6 reduces CNS penetration due to increased polarity .
-
2-Amino-6-ethyl-N-(2-methylphenyl) derivative (CAS 667437-83-4): The ethyl and aryl substituents enhance anticancer potency (IC = 5.8 µM) but increase hepatotoxicity risks.
Table 3: Biological Activity Comparison
| Compound (CAS) | Anticancer IC | Antimicrobial MIC | Neuroactivity |
|---|---|---|---|
| 42159-74-0 | 12.5 µM | 16 µg/mL | GABA modulation |
| 42225-04-7 | 28 µM | 32 µg/mL | Low CNS uptake |
| 667437-83-4 | 5.8 µM | 64 µg/mL | Hepatotoxic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume